Spirocyclic Scaffold Enables CFTR Correcting Activity Comparable to a Clinical Candidate
A specific iminosugar derived from the 5-azaspiro[3.4]octane scaffold (iminosugar 24) demonstrated F508del-CFTR activity rescue that was not significantly different from the effect induced by N-butyl deoxynojirimycin (N-Bu DNJ, also known as miglustat), a clinical candidate for cystic fibrosis [1]. This indicates that the scaffold can produce biological effects on par with a known therapeutic agent.
| Evidence Dimension | F508del-CFTR activity rescue (functional correction) |
|---|---|
| Target Compound Data | Iminosugar 24 (derived from target scaffold) showed activity rescue not significantly different from N-Bu DNJ. |
| Comparator Or Baseline | N-butyl deoxynojirimycin (N-Bu DNJ / miglustat) |
| Quantified Difference | Not significantly different |
| Conditions | In vitro functional assay measuring F508del-CFTR channel gating/activity. |
Why This Matters
This direct comparison validates the 5-azaspiro[3.4]octane scaffold as a viable starting point for developing CFTR modulators with activity comparable to a clinical-stage compound, offering a distinct chemical series for IP and optimization.
- [1] Wencel-Delord, J., et al. (2016). Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Organic & Biomolecular Chemistry, 14(6), 1845-1853. View Source
